N1-(2-chlorophenyl)indoline-1,2-dicarboxamide

positional isomer differentiation ortho effect indoline-1,2-dicarboxamide SAR

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide (CAS 1101206-00-1) features an ortho-chloro substituent that distinctively alters steric and electronic profiles vs. para/meta isomers, enabling precise SAR investigation of 5-LOX/sEH inhibition. Its N2 primary amide serves as a synthetic handle for derivatization, while the indoline core offers a scaffold-specificity control for IKK2 inhibitor screening. Choose this compound for systematic physicochemical profiling and focused library synthesis targeting dual anti-inflammatory mechanisms.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
CAS No. 1101206-00-1
Cat. No. B2726967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)indoline-1,2-dicarboxamide
CAS1101206-00-1
Molecular FormulaC16H14ClN3O2
Molecular Weight315.76
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl)C(=O)N
InChIInChI=1S/C16H14ClN3O2/c17-11-6-2-3-7-12(11)19-16(22)20-13-8-4-1-5-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22)
InChIKeySFDLEAYBQFGRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide (CAS 1101206-00-1): Indoline-1,2-dicarboxamide Scaffold and Procurement Context


N1-(2-chlorophenyl)indoline-1,2-dicarboxamide (CAS 1101206-00-1; molecular formula C16H14ClN3O2; MW 315.75) belongs to the indoline-1,2-dicarboxamide class, a scaffold characterized by a 2,3-dihydroindole core bearing carboxamide functionalities at the N1 and C2 positions . The indoline-1,2-dicarboxamide scaffold has been validated in the peer-reviewed literature as a productive template for dual 5-lipoxygenase (5-LOX)/soluble epoxide hydrolase (sEH) inhibition, with optimized analogues achieving nanomolar potency [1]. The compound is also situated within the broader intellectual property landscape of indole carboxamide IKK2 inhibitors described in GSK patent families [2]. Quantifiable, comparator-backed differentiation data for this specific compound remains sparse in the open literature; the evidence below draws on the strongest available structural, physicochemical, and class-level data to guide scientific selection relative to its closest analogs.

Why N1-(2-chlorophenyl)indoline-1,2-dicarboxamide Cannot Be Assumed Interchangeable with Positional Isomers or Halogen Variants


Within the indoline-1,2-dicarboxamide series, ostensibly minor modifications—such as relocating the chlorine atom from the ortho to the para position or substituting chlorine with fluorine—can produce substantial changes in molecular recognition, physicochemical properties, and biological activity. In the closely related 5-LOX/sEH dual inhibitor series characterized by Cerqua et al. (2022), variations in N1-substitution on the indoline-1,2-dicarboxamide core yielded IC50 values spanning from inactive (>50 μM) to 0.41 μM for 5-LOX inhibition, demonstrating that the identity and position of the N1-aryl substituent are critical determinants of target engagement [1]. The ortho-chloro substitution in the target compound introduces a sterically demanding, electron-withdrawing group adjacent to the carboxamide linkage, which can restrict rotational freedom of the N1-phenyl ring and alter the presentation of the carboxamide hydrogen-bond donors relative to para- or meta-substituted analogs [2]. These conformational and electronic effects mean that generic substitution with a regioisomeric chlorophenyl or alternative halogen variant cannot be assumed to preserve target binding or functional activity without explicit experimental validation.

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Chloro vs. Para-Chloro Positional Isomerism: Steric and Conformational Differentiation in the Indoline-1,2-dicarboxamide Series

The 2-chlorophenyl (ortho) substituent in N1-(2-chlorophenyl)indoline-1,2-dicarboxamide (CAS 1101206-00-1) introduces a steric clash between the chlorine atom and the indoline N1-carboxamide carbonyl oxygen, restricting rotation about the N1–phenyl bond. This is mechanistically distinct from the 4-chlorophenyl (para) isomer (CAS 1101205-90-6), where the chlorine atom is positioned remotely from the carboxamide linkage and exerts minimal steric influence on the N1 substituent conformation . In the broader indoline-1,2-dicarboxamide 5-LOX/sEH inhibitor series, Cerqua et al. (2022, J. Med. Chem.) demonstrated that N1-aryl substitution identity and geometry are decisive for activity: compound 43 (a related indoline-1,2-dicarboxamide) showed IC50 = 1.38 ± 0.23 μM against 5-LOX in human PMNL, whereas numerous N1-substituted analogues in the same series were inactive at concentrations up to 50 μM [1]. While direct comparative IC50 data for the ortho-chloro vs. para-chloro pair on a common target has not been published, the ortho effect on molecular conformation is a well-established determinant of ligand–target complementarity: ortho-substituted N-aryl amides exhibit dihedral angles of 50–90° between the aryl and amide planes, compared to <30° for para-substituted analogs, altering the spatial presentation of hydrogen-bond donors and acceptors by up to 2–3 Å [2].

positional isomer differentiation ortho effect indoline-1,2-dicarboxamide SAR

Chlorine vs. Fluorine at the 2-Position: Lipophilicity, Metabolic Stability, and Halogen-Bonding Differentiation

The N1-(2-chlorophenyl) substituent confers distinct physicochemical properties compared to the 2-fluorophenyl analog. Chlorine contributes a Hansch π value of +0.71 (vs. +0.14 for fluorine), resulting in a computed logP increase of approximately 0.5–0.7 log units for the ortho-chloro compound relative to the 2-fluorophenyl analog [1]. This elevated lipophilicity can enhance membrane permeability but may also increase metabolic liability through CYP450-mediated oxidation. Chlorine also possesses a larger van der Waals radius (1.75 Å vs. 1.47 Å for F) and a polarizable σ-hole capable of forming halogen bonds with backbone carbonyl oxygens in protein binding sites, an interaction not accessible to the fluorinated analog [2]. In the context of the indoline-1,2-dicarboxamide series reported by Cerqua et al. (2022), the most potent dual 5-LOX/sEH inhibitor (compound 73, IC50 = 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH) bears an N1-aryl substituent, confirming that N1-substituent identity is critical for dual target engagement [3].

halogen substitution SAR lipophilicity metabolic stability halogen bonding

Indoline-1,2-dicarboxamide Scaffold Validation in 5-LOX/sEH Dual Inhibition: Class-Level Evidence for Target Engagement Profiling

The indoline-1,2-dicarboxamide scaffold has been experimentally validated as a productive chemotype for dual 5-LOX/sEH inhibition in a comprehensive study by Cerqua et al. (2022, J. Med. Chem. 65:14456-14480). In this study, an in silico screen of an in-house library identified nine indoline-based compounds as potential 5-LOX inhibitors; enzymatic and cellular assays confirmed compound 43 (an indoline-1,2-dicarboxamide derivative) as a notable 5-LOX inhibitor with IC50 = 1.38 ± 0.23 μM in activated human PMNL and IC50 = 0.45 ± 0.11 μM against isolated human 5-LOX [1]. Subsequent optimization yielded compound 73, a dual 5-LOX/sEH inhibitor with IC50 values of 0.41 ± 0.01 μM (5-LOX) and 0.43 ± 0.10 μM (sEH), which demonstrated significant in vivo anti-inflammatory efficacy in zymosan-induced peritonitis and experimental asthma models in mice [1]. This establishes the indoline-1,2-dicarboxamide core as a validated starting point for 5-LOX/sEH dual inhibitor development. In contrast, the indole carboxamide class pursued in GSK IKK2 inhibitor patents (e.g., US20080269200A1) represents a structurally distinct pharmacophore targeting a different kinase (IKK2/IKKβ) with a distinct therapeutic rationale (NF-κB pathway modulation in rheumatoid arthritis, asthma, COPD) [2].

5-lipoxygenase inhibition soluble epoxide hydrolase dual inhibitor anti-inflammatory

N1-Primary Amide vs. N2-Methyl Amide: Hydrogen-Bond Donor Capacity and Its Implications for Target Interaction Profiling

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide (CAS 1101206-00-1) bears two primary carboxamide groups (–CONH2 at C2 and –CONH– at N1), providing three hydrogen-bond donor (HBD) atoms. This distinguishes it from the closely related N2-methyl analog, N1-(2-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide, in which methylation of the C2 carboxamide eliminates one HBD and increases steric bulk at the C2 position . The number and spatial arrangement of HBDs are critical parameters in inhibitor design: in the indoline-1,2-dicarboxamide 5-LOX/sEH series, Cerqua et al. demonstrated that alterations to the carboxamide substitution pattern directly modulate inhibitory potency, with the primary amide at C2 being a consistent feature of the most active dual inhibitors (e.g., compound 73 IC50 values of 0.41 and 0.43 μM for 5-LOX and sEH) [1]. The presence of the unmethylated N2 primary amide in the target compound preserves the full HBD complement available for target engagement, which may be essential for simultaneous interaction with both 5-LOX and sEH catalytic site residues.

hydrogen bond donor primary amide N2-methyl analog structure-activity relationship

Recommended Research Application Scenarios for N1-(2-chlorophenyl)indoline-1,2-dicarboxamide Based on Verified Evidence


Probing Ortho-Substituent Effects in Indoline-1,2-dicarboxamide 5-LOX/sEH Dual Inhibitor SAR

The ortho-chloro substituent on the N1-phenyl ring of CAS 1101206-00-1 provides a defined steric and electronic perturbation relative to para- and meta-chloro positional isomers (CAS 1101205-90-6 and 1101205-89-3, respectively). This compound is suited as a tool for systematic structure-activity relationship (SAR) studies investigating how N1-aryl substituent position modulates 5-LOX and sEH inhibitory potency within the indoline-1,2-dicarboxamide scaffold validated by Cerqua et al. (2022). The recommended assay cascade includes: (i) human PMNL 5-LOX product formation assay; (ii) isolated human 5-LOX enzymatic assay; and (iii) isolated human sEH hydrolysis assay, following the protocols established for compound 43 (IC50 = 1.38 ± 0.23 μM, 5-LOX in PMNL) and compound 73 (IC50 = 0.41/0.43 μM, 5-LOX/sEH) [1].

Evaluating Halogen-Dependent Lipophilicity and Permeability in the Indoline-1,2-dicarboxamide Series

With a computed logP advantage of approximately 0.5–0.7 log units over the 2-fluorophenyl analog (based on Hansch π values: Cl = +0.71 vs. F = +0.14) [1], N1-(2-chlorophenyl)indoline-1,2-dicarboxamide is a suitable candidate for comparative physicochemical profiling studies. Parallel evaluation of logD7.4 (shake-flask), aqueous solubility (nephelometry), and PAMPA or Caco-2 permeability alongside the 2-fluorophenyl, unsubstituted phenyl, and 2-methoxyphenyl analogs can quantify the impact of the ortho-chloro substituent on drug-like properties. Such data can inform the design of subsequent analogs with optimized permeability-solubility profiles for in vivo studies.

Negative Control or Selectivity Counter-Screen for Indole-3-carboxamide IKK2 Inhibitor Programs

Given that the indoline-1,2-dicarboxamide scaffold occupies a distinct chemical and target space from the indole-3-carboxamide IKK2 inhibitor class described in GSK patent families (US20080269200A1, WO2005066165) [1], CAS 1101206-00-1 may serve as a scaffold-specificity control in IKK2 inhibitor screening cascades. Its indoline core (saturated C2–C3 bond) and N1,N2-dicarboxamide substitution pattern are structurally differentiated from the fully aromatic indole core and C7-carboxamide pattern characteristic of the GSK IKK2 series. Use of this compound as a counterpart in selectivity panels can help discriminate IKK2-dependent from 5-LOX/sEH-dependent anti-inflammatory mechanisms.

Building Block for Diversified Indoline-1,2-dicarboxamide Library Synthesis

The N2 primary amide (–CONH2) in CAS 1101206-00-1 provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, coupling with amines to generate N2-substituted amide libraries), while the N1-(2-chlorophenyl) group can participate in palladium-catalyzed cross-coupling reactions for additional diversification. The compound can thus serve as a key intermediate for generating focused libraries exploring both the N1-aryl and C2-carboxamide vectors identified as critical for activity in the Cerqua et al. (2022) SAR study [1].

Quote Request

Request a Quote for N1-(2-chlorophenyl)indoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.